

# physical properties of 2-Chloropropionyl chloride-d4

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## Compound of Interest

Compound Name: 2-Chloropropionyl chloride-d4

Cat. No.: B12394374

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An In-Depth Technical Guide to the Physical Properties of **2-Chloropropionyl chloride-d4**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of **2-Chloropropionyl chloride-d4**, a deuterated analogue of 2-Chloropropionyl chloride. Due to the limited availability of specific experimental data for the deuterated compound, this guide presents the well-documented properties of the non-deuterated form as a primary reference. It further discusses the anticipated effects of deuterium substitution and outlines relevant experimental protocols for synthesis and analysis.

## Core Physical Properties

Direct experimental data for the physical properties of **2-Chloropropionyl chloride-d4** (CAS Number: 1219794-98-5) is not extensively published. However, the properties of its non-deuterated counterpart, 2-Chloropropionyl chloride (CAS Number: 7623-09-8), are well-established and provide a reliable baseline for estimation.

Table 1: Physical Properties of 2-Chloropropionyl chloride (Non-Deuterated Analogue)

Property	Value
Molecular Formula	C <sub>3</sub> H <sub>4</sub> Cl <sub>2</sub> O
Molecular Weight	126.97 g/mol [1][2]
Appearance	Clear, colorless to light yellow liquid[1]
Density	1.308 g/mL at 25 °C[3]
Boiling Point	109-111 °C[3]
Melting Point	-71 °C[1]
Refractive Index	n <sub>20/D</sub> 1.440[3]
Flash Point	31 °C (88 °F)[4]
Solubility	Soluble in chloroform, dichloromethane, ether; reacts with water[1]

## The Impact of Deuteration

Deuterium labeling, the substitution of hydrogen with its heavier isotope deuterium, can subtly alter the physicochemical properties of a molecule.[5] While the electronic structure remains largely unchanged, the increased mass of deuterium leads to a lower vibrational frequency in chemical bonds.[6] This can result in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6]

For **2-Chloropropionyl chloride-d<sub>4</sub>**, the following changes from the non-deuterated form can be anticipated:

- **Molecular Weight:** The molecular weight will be higher than that of the non-deuterated version.
- **Boiling and Melting Points:** Small increases in both the boiling and melting points are expected due to stronger intermolecular forces.[6]
- **Density:** An increase in density is also a likely outcome of the greater molecular mass packed into a similar volume.

- Chromatographic Retention Time: The slight difference in physicochemical properties may allow for separation from the non-deuterated form using techniques like gas chromatography (GC).[6]

The most significant impact of deuteration is often observed in the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than the corresponding C-H bond cleavage.[6] This property is particularly valuable in pharmaceutical research for studying reaction mechanisms and altering drug metabolism rates.[5]

## Experimental Protocols

### Synthesis of 2-Chloropropionyl chloride

The synthesis of **2-Chloropropionyl chloride-d<sub>4</sub>** would likely follow a similar procedure to its non-deuterated counterpart, starting with a deuterated precursor. A common method for synthesizing the non-deuterated compound is the reaction of 2-chloropropionic acid with a chlorinating agent like thionyl chloride (SOCl<sub>2</sub>).[4]

Objective: To synthesize 2-Chloropropionyl chloride via the acylation of 2-chloropropionic acid.

Materials:

- 2-chloropropionic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Catalyst (e.g., N,N-dimethylformamide - DMF)
- Dry reaction flask with a condenser and stirring mechanism
- Heating mantle
- Distillation apparatus

Procedure:

- To a dry reaction flask equipped with a stirrer and condenser, add 100g of D-2-chloropropionic acid and 0.5g of DMF as a catalyst.[7]

- Cool the mixture to -5 °C.[7]
- Slowly add 120g of thionyl chloride dropwise to the cooled mixture, maintaining the temperature at or below -7 °C.[7]
- After the addition is complete, allow the reaction to proceed for an additional 2 hours at this temperature.[7]
- Gradually raise the temperature to 75 °C and reflux the mixture for 5 hours.[7]
- After reflux, stop the reaction and cool the mixture to 30 °C.[7]
- The final product, 2-Chloropropionyl chloride, is then purified by vacuum distillation, collecting the fraction at 30-35 °C under a vacuum of at least -0.095 MPa.[7]

## Characterization by Gas Chromatography (GC)

Gas chromatography is a standard technique for assessing the purity of volatile compounds like 2-Chloropropionyl chloride.[8] Due to the high reactivity of acyl chlorides, derivatization is often employed for analysis.[9]

Objective: To determine the purity of a 2-Chloropropionyl chloride sample.

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID)
- Capillary column (e.g., Thermo Fisher TG-1MS, 30m x 0.25mm x 0.25µm)[8]

Procedure:

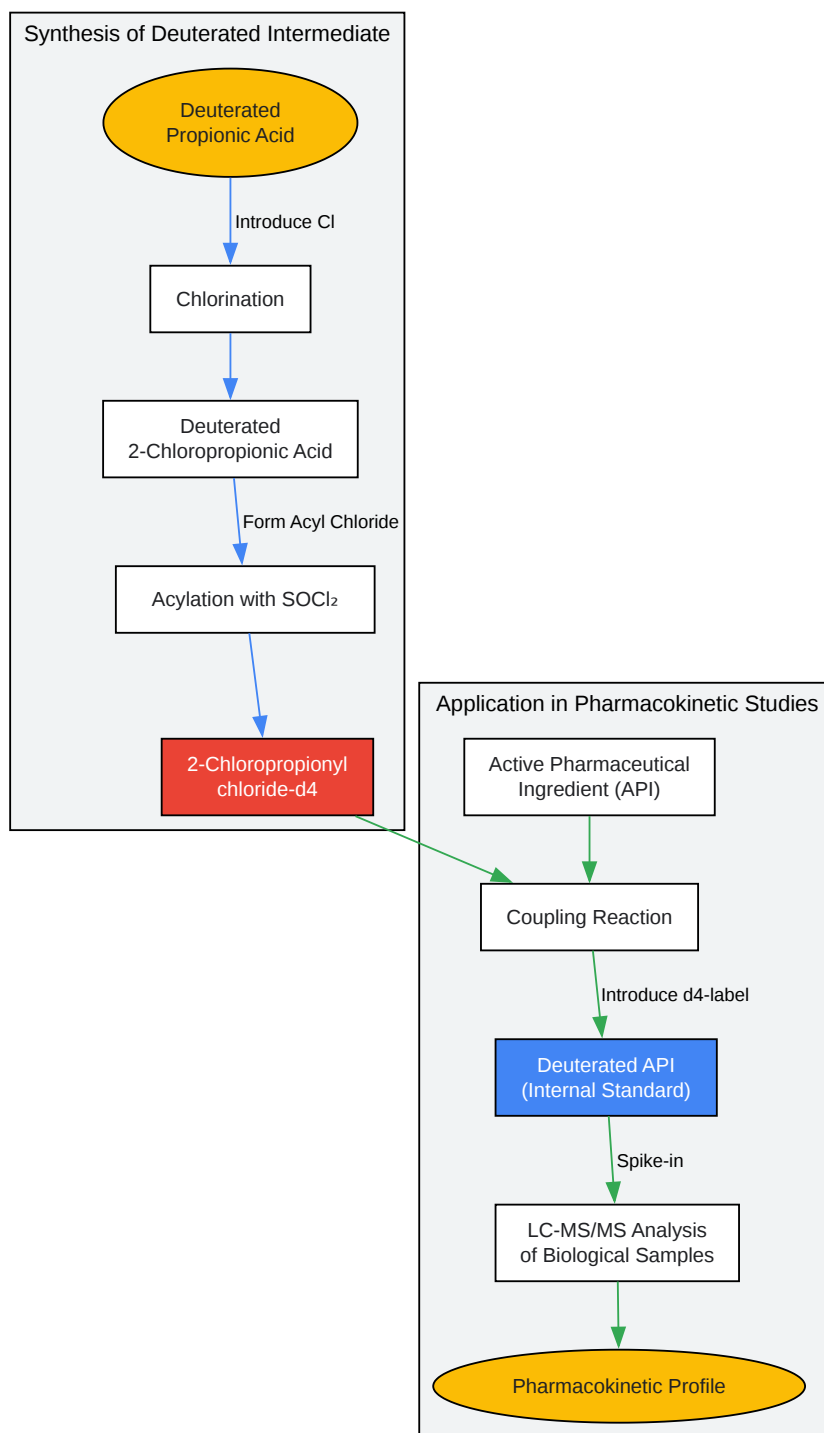
- Sample Preparation: Due to the reactivity of acyl chlorides, they can be derivatized to form more stable amides or esters for analysis. For instance, the sample can be reacted with diethylamine to form the corresponding diethylamide.[9]
- Injection: Inject a 0.5 µL sample into the GC, with the injector temperature set to 200 °C and a split ratio of 50:1.[8]

- Carrier Gas: Use nitrogen as the carrier gas at a flow rate of 1 mL/min.[8]
- Oven Program: Set the initial column temperature to 80 °C and hold for 5 minutes. Then, ramp the temperature to 150 °C at a rate of 10 °C per minute and hold for 10 minutes.[8]
- Detection: The FID detector temperature should be set to 200 °C.[8]
- Data Analysis: The purity of the sample is determined by analyzing the resulting chromatogram, with the peak area of the derivative corresponding to its concentration.[8]

## Visualization of a Logical Workflow

**2-Chloropropionyl chloride-d4** is a valuable intermediate for introducing a deuterated 2-chloropropionyl group into molecules. This is particularly useful in drug development for creating isotopically labeled internal standards for pharmacokinetic studies or for synthesizing deuterated drug candidates to investigate metabolic pathways.

## Workflow: Use of 2-Chloropropionyl chloride-d4 in Drug Development

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis and application of **2-Chloropropionyl chloride-d4**.

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